1-(2-hydroxy-3,5-diiodophenyl)-1-propanone
Overview
Description
1-(2-hydroxy-3,5-diiodophenyl)-1-propanone, also known as iodinated contrast media, is a chemical compound used in medical imaging procedures such as X-rays, computed tomography (CT) scans, and magnetic resonance imaging (MRI). It is a radiopaque substance that enhances the visibility of internal organs and structures in the body.
Scientific Research Applications
Formation in Birch Lignin
The compound 1-(2-hydroxy-3,5-diiodophenyl)-1-propanone can be formed through the acid treatment of birch lignin. Acid treatment using 0.1 M HBr in dioxane-water (9:1) for 4 hours of specific propanediols results in the formation of 1,2-diaryl-1-propanones, which include compounds similar to 1-(2-hydroxy-3,5-diiodophenyl)-1-propanone. This process suggests its origin from lignin structures (Li, Lundquist, & Stenhagen, 1996).
Structural Characterization
The structural characterization of compounds related to 1-(2-hydroxy-3,5-diiodophenyl)-1-propanone, such as 3-phenyl-1-(2,4,5-trihydroxy-3,5-dimethyl-6-oxo-1,5-cyclohexadienyl)-1-propanone, provides insights into the conformation and intramolecular interactions of these types of molecules. This research contributes to the understanding of their physical and chemical properties (Tak, Fronczek, & Fischer, 1993).
Chemical Synthesis and Applications
1-(2-Hydroxy-3,5-diiodophenyl)-1-propanone and its related compounds are synthesized for various purposes, including use as intermediates in pharmaceutical manufacturing. The synthesis involves multiple methods, including the use of lithium aluminum hydride, palladium, and osmium catalysts. These methods have implications for the efficient production of pharmaceuticals and other heterocyclic molecules (Waters, Snelgrove, & Maligres, 2003).
Metabolism Studies
Although it deviates slightly from the specific chemical structure, studies on the metabolism of compounds like 1-(4-hydroxy-3-methoxyphenyl)-2-propanone in rats provide insights into how similar compounds may be metabolized in biological systems. These studies are crucial for understanding the potential biomedical applications and effects of these compounds (Jodynis-Liebert, 1993).
properties
IUPAC Name |
1-(2-hydroxy-3,5-diiodophenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8I2O2/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,13H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMORTZQNOJMKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)I)I)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8I2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3,5-diiodophenyl)propan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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